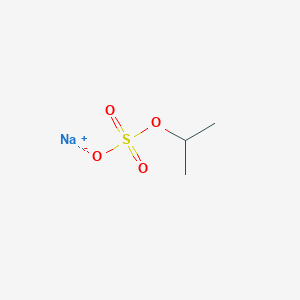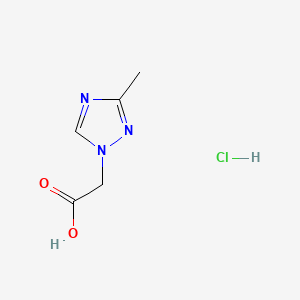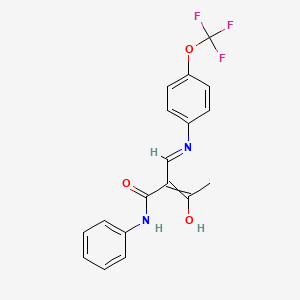
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group, a trifluoromethoxy group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylamine, 4-(trifluoromethoxy)benzaldehyde, and butanoyl chloride.
Condensation Reaction: The phenylamine reacts with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate Schiff base.
Acylation: The Schiff base is then acylated with butanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may also be used to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and trifluoromethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-oxo-N-phenyl-2-((4-methoxyphenylamino)methylene)butanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(E)-3-oxo-N-phenyl-2-((4-chlorophenylamino)methylene)butanamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C18H15F3N2O3 |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide |
InChI |
InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25) |
Clave InChI |
RENFOUMHMCQSEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)
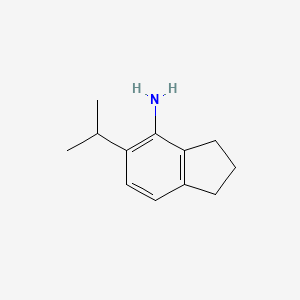
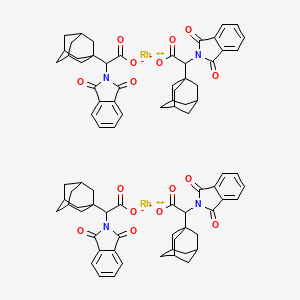
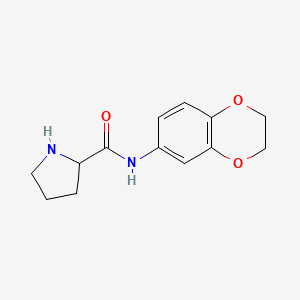


![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
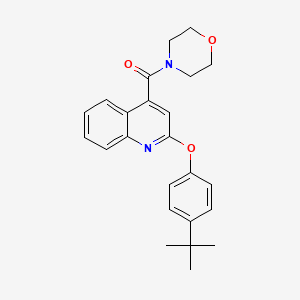
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
